Cas no 120003-72-7 (3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-)

3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl- structure
120003-72-7 structure
Product Name:3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-
CAS-nummer:120003-72-7
MF:C17H17N3O5S
MW:375.39898276329
CID:132355
PubChem ID:129002
Update Time:2025-04-19

3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-
    • 2-[(5-CARBOXY-4-METHOXY-3-METHYLPYRID-2-YL)-METHYLSULFO]-5-METHOXYBENZIMIDAZOLE
    • 3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-met...
    • 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylic acid
    • 3-Pyridinecarboxylicacid, 4-methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-(9CI)
    • AC1L2UUB
    • ACMC-20mooh
    • AG-D-43252
    • CTK0H3197
    • UNII-6YUG14384Y
    • 4-METHOXY-6-[(5-METHOXY-2-BENZIMIDAZOLYL)SULFINYLMETHYL]-5-METHYL-3-PYRIDINE CARBOXYLIC ACID
    • 3-Pyridinecarboxylic acid, 4-methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-
    • 6YUG14384Y
    • 120003-72-7
    • Carboxyomeprazole
    • 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid
    • AKOS030241355
    • Q27265736
    • 3-Pyridinecarboxylic acid, 4-methoxy-6-(((5-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-
    • 3-Pyridinecarboxylic acid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-
    • CHEMBL4525760
    • 4-Methoxy-6-(((6-methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-5-methylnicotinic acid
    • Inchi: 1S/C17H17N3O5S/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22)
    • InChI-sleutel: QRGFNZYFRUUYBG-UHFFFAOYSA-N
    • LACHT: S(C1=NC2C=CC(=CC=2N1)OC)(CC1C(C)=C(C(C(=O)O)=CN=1)OC)=O

Berekende eigenschappen

  • Exacte massa: 375.08900
  • Monoisotopische massa: 375.08889182g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 6
  • Complexiteit: 537
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 134Ų

Experimentele eigenschappen

  • PSA: 133.61000
  • LogboekP: 3.15520
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk